molecular formula C49H93NO17S B12047770 Erythromycin estolate, European Pharmacopoeia (EP) Reference Standard

Erythromycin estolate, European Pharmacopoeia (EP) Reference Standard

Cat. No.: B12047770
M. Wt: 1000.3 g/mol
InChI Key: SKDGGFHGLZBNBC-NIMBSKFASA-N
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Description

Erythromycin estolate is a macrolide antibiotic that is used to treat a variety of bacterial infections. It is a derivative of erythromycin, specifically the dodecyl sulfate ester of erythromycin propionate. The European Pharmacopoeia (EP) Reference Standard for erythromycin estolate is used in laboratory tests to ensure the quality and consistency of pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythromycin estolate is synthesized by esterifying erythromycin with propionic acid and then reacting it with dodecyl sulfate. The reaction typically involves the use of a strong acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of erythromycin estolate involves large-scale esterification and sulfonation processes. The raw materials, erythromycin and propionic acid, are reacted in large reactors under controlled conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions

Erythromycin estolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Erythromycin estolate has a wide range of applications in scientific research, including:

Mechanism of Action

Erythromycin estolate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the translocation of aminoacyl-tRNA and thus inhibiting the elongation of the peptide chain. This action effectively halts bacterial growth and replication. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .

Comparison with Similar Compounds

Erythromycin estolate is compared with other erythromycin derivatives such as:

Erythromycin estolate is unique due to its improved stability and bioavailability, making it a preferred choice for certain clinical applications .

Properties

Molecular Formula

C49H93NO17S

Molecular Weight

1000.3 g/mol

IUPAC Name

(3S,4R,5R,6S,7S,9S,12R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dodecyl hydrogen sulfate

InChI

InChI=1S/C37H67NO13.C12H26O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-12H2,1H3,(H,13,14,15)/t18-,19+,20?,21+,22-,23-,24-,25?,26-,28+,29+,30+,31-,32-,34-,35-,36+,37?;/m0./s1

InChI Key

SKDGGFHGLZBNBC-NIMBSKFASA-N

Isomeric SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C([C@@H](C(C(=O)[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

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